N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-8-14(11(2)21-10)16(20)18-7-6-15(19)12-4-3-5-13(17)9-12/h3-5,8-9,15,19H,6-7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCYFHCWIIVNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxamide group. The chlorophenyl group is then added through a substitution reaction. The final step involves the hydroxylation of the propyl chain. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396807-22-9)
- Structural Differences : Replaces the 3-chlorophenyl group with a cyclopropyl ring.
- Physicochemical Properties: Property Target Compound (3-Chlorophenyl) Cyclopropyl Analog Molecular Weight ~279.7 g/mol (estimated) 237.29 g/mol LogP (Predicted) ~2.8 (higher lipophilicity) ~1.9 Hydrogen Bond Donors 2 (hydroxy + amide) 2 Halogen Content 1 Cl atom None
- Functional Implications : The cyclopropyl analog lacks the electron-withdrawing chlorine atom, which may reduce its binding affinity to targets sensitive to halogen interactions (e.g., aryl hydrocarbon receptors). However, the cyclopropyl group enhances metabolic stability by resisting oxidative degradation compared to the chlorophenyl variant .
N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1448133-37-6)
- Structural Differences : Substitutes the 3-chlorophenyl group with a benzofuran-2-yl moiety.
- Physicochemical and Electronic Properties: Property Target Compound (3-Chlorophenyl) Benzofuran Analog Aromatic System Monocyclic (chlorophenyl) Bicyclic (benzofuran) Electron Density Electron-deficient (Cl) Electron-rich (fused furan) Molecular Weight ~279.7 g/mol ~289.3 g/mol
- Functional Implications: The benzofuran analog’s extended π-system may enhance interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms).
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (EP3348550A1)
- Structural Differences : Replaces the furan-3-carboxamide core with a benzothiazole-2-yl group and modifies the hydroxypropyl chain to a propanamide linkage.
Key Comparisons :
Property Target Compound Benzothiazole Analog Core Heterocycle Furan (oxygen-containing) Benzothiazole (N,S-containing) Bioactivity Likely modulates furan-sensitive targets (e.g., COX-2) Targets thiazole-sensitive pathways (e.g., kinase inhibition) Solubility Moderate (amide + hydroxy) Low (due to benzothiazole) - Functional Implications : The benzothiazole analog’s sulfur atom may confer metal-binding capacity, expanding its utility in chelation therapy or metalloenzyme inhibition. However, the furan-based core in the target compound offers better solubility and metabolic flexibility .
Tables of Key Data
Table 1. Molecular Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|---|
| N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-... | Not provided | C₁₆H₁₇ClNO₃ | ~279.7 | ~2.8 |
| N-(3-Cyclopropyl-3-hydroxypropyl)-... | 1396807-22-9 | C₁₃H₁₉NO₃ | 237.29 | ~1.9 |
| N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-... | 1448133-37-6 | C₁₈H₁₉NO₄ | ~289.3 | ~3.1 |
Table 2. Functional Group Impact on Bioactivity
| Functional Group | Target Compound | Cyclopropyl Analog | Benzofuran Analog |
|---|---|---|---|
| Halogen (Cl) | Yes | No | No |
| Heterocycle | Furan | Furan | Benzofuran |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Metabolic Stability | Moderate | High | Moderate |
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique furan ring structure, which may influence its interactions with biological systems, including enzyme inhibition and receptor binding. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHClNO
The presence of the furan ring, chlorophenyl group, and hydroxypropyl chain contributes to its unique chemical reactivity and potential biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as inflammation or cancer.
- Receptor Binding: It may interact with various receptors, modulating their activity and influencing physiological responses.
Pharmacological Potential
Studies suggest that this compound has potential applications in pharmacology due to its ability to influence biological targets. Investigations into its binding affinity to enzymes and receptors are essential for understanding its pharmacological properties.
Case Studies
Limited case studies specifically focusing on this compound have been published; however, related compounds provide insight into potential biological activities. For instance:
- A study on a structurally similar furan derivative demonstrated significant inhibition of COX enzymes, indicating potential anti-inflammatory effects .
- Another investigation highlighted the anticancer activity of related compounds against human cancer cell lines, suggesting that further research on this compound could yield valuable insights into its therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 305.79 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| Biological Activity | Effect |
|---|---|
| COX Inhibition | Potential anti-inflammatory |
| Receptor Modulation | Potential therapeutic effects |
Q & A
Basic Research Questions
Synthesis Optimization Q: What are the key considerations for optimizing the synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide, particularly regarding regioselectivity and yield? A: Synthesis of this compound likely involves coupling 3-(3-chlorophenyl)-3-hydroxypropylamine with 2,5-dimethylfuran-3-carboxylic acid. Regioselectivity can be controlled using carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to minimize side reactions. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) are critical for yield optimization. Post-synthesis purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is recommended. Analogous methods for chlorophenyl-containing carboxamides highlight the importance of protecting the hydroxyl group during coupling to prevent undesired side reactions .
Structural Characterization Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound? A:
- NMR : ¹H/¹³C NMR can confirm regiochemistry, particularly the substitution pattern on the chlorophenyl and furan rings. Key signals include aromatic protons (δ 6.8–7.4 ppm for chlorophenyl) and furan methyl groups (δ 2.2–2.5 ppm).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% by area normalization).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., expected [M+H]⁺ for C₁₆H₁₉ClNO₃: 308.1052).
Cross-referencing with analogs in and ensures accurate interpretation .
Stability and Storage Q: What conditions are recommended for long-term storage to prevent degradation of this compound? A: The hydroxypropyl group and carboxamide bond may hydrolyze under acidic/basic conditions or high humidity. Store at –20°C in inert atmosphere (argon) with desiccant (silica gel). Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) combined with HPLC monitoring are advised. Lyophilization is preferred for aqueous solutions .
Advanced Research Questions
Mechanistic Studies Q: How can researchers investigate the biological activity of this compound, particularly its potential as an inhibitor of nitric oxide (NO) or inducible nitric oxide synthase (iNOS)? A:
- In vitro assays : Use LPS-induced RAW264.7 macrophages to measure NO production (Griess reagent) and iNOS expression (Western blot). Compare IC₅₀ values with structurally related thiazolidine derivatives (e.g., IC₅₀ = 25.2 μM for a chlorophenyl-containing analog in ).
- Docking studies : Model interactions with iNOS active sites (PDB: 3E7T) to identify key binding residues (e.g., hydrophobic pockets for chlorophenyl and furan groups). Validate with mutagenesis .
Structure-Activity Relationship (SAR) Q: What experimental strategies are recommended for designing analogs to improve potency or selectivity? A:
- Core modifications : Replace the chlorophenyl group with fluorophenyl or trifluoromethylphenyl to assess electronic effects.
- Side-chain variations : Introduce alkyl groups on the hydroxypropyl chain to modulate solubility/logP.
- Bioisosteres : Substitute the furan ring with thiophene (as in ) to evaluate metabolic stability.
Example SAR Table :
| Modification | Biological Activity (IC₅₀, μM) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | 45.6 (NO inhibition) | 12.5 |
| 3-Fluorophenyl analog | 28.3 | 8.7 |
| Thiophene substitution | 62.1 | 22.9 |
Data adapted from and structural analogs in .
Data Contradictions Q: How should researchers address discrepancies in bioactivity data across different assays or batches? A:
- Purity verification : Re-analyze compound batches via HPLC and LC-MS to rule out degradation.
- Assay conditions : Standardize cell culture media (e.g., endotoxin-free FBS) and LPS concentrations (e.g., 1 µg/mL for RAW264.7 activation).
- Positive controls : Include known iNOS inhibitors (e.g., 1400W) to validate assay sensitivity. Cross-correlate results with orthogonal methods (e.g., qPCR for iNOS mRNA vs. protein expression) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
